

Application Note: HPLC Method for the Quantification of Sodium Methyl 4-Hydroxybenzoate

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Compound of Interest

Compound Name: Sodium;methyl 4-hydroxybenzoate

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sodium methyl 4-hydroxybenzoate, a widely used preservative in pharmaceutical formulations, cosmetics, and food products. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring sensitivity, specificity, and rapid analysis. This document provides a comprehensive protocol, including system suitability parameters, preparation of solutions, and a summary of validation data, to facilitate its implementation in a quality control or research laboratory.

Introduction

Sodium methyl 4-hydroxybenzoate (also known as sodium methylparaben) is the sodium salt of methylparaben and is frequently employed as an antimicrobial preservative due to its broad spectrum of activity and efficacy over a wide pH range.[1][2] Accurate determination of its concentration in finished products is crucial to ensure product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients and excipients in complex matrices.[1][3][4] This document presents a detailed, validated HPLC method for the routine analysis of sodium methyl 4-hydroxybenzoate.

Experimental

Instrumentation and Materials

- HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector is required. A Shimadzu LC-20AT system or equivalent is suitable.[3][4]
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for optimal separation.[1][3][4]
- Chemicals and Reagents:
 - Sodium Methyl 4-Hydroxybenzoate reference standard
 - HPLC grade Methanol
 - HPLC grade Acetonitrile
 - Purified water (e.g., Milli-Q or equivalent)
 - Phosphoric acid or Hydrochloric acid (for pH adjustment)
 - Acetate buffer[2][5]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions have been compiled from various validated methods to provide a robust starting point for analysis.[1][3][5][6]

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Methanol: Water (65:35, v/v)[1] OR Acetonitrile: Acetate Buffer (pH 4.4) (35:65, v/v)[2][5]
Flow Rate	1.0 - 1.3 mL/min[1][3]
Injection Volume	20 μ L[1]
Column Temperature	40 $^{\circ}$ C[1][6]
Detection Wavelength	254 nm[1][3][5]
Run Time	Approximately 7-10 minutes[1][6]

Protocols

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 1000 μ g/mL): Accurately weigh about 100 mg of sodium methyl 4-hydroxybenzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10-15 minutes to ensure complete dissolution.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-120 μ g/mL).[3][4]

Preparation of Sample Solutions

The sample preparation will vary depending on the matrix (e.g., syrup, cream, topical solution). A general procedure for a liquid formulation is provided below.

- Accurately weigh a quantity of the sample equivalent to a known amount of sodium methyl 4-hydroxybenzoate into a suitable volumetric flask.
- Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.[6]

- Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase.
- If necessary, centrifuge a portion of the sample solution at 5000 rpm for 15 minutes.[6]
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial before injection.[1]

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. Inject the working standard solution (e.g., mid-range concentration) five or six times and evaluate the following parameters:

- Tailing Factor: Should be ≤ 2.0
- Theoretical Plates: Should be ≥ 2000
- Relative Standard Deviation (RSD) of Peak Areas: Should be $\leq 2.0\%$

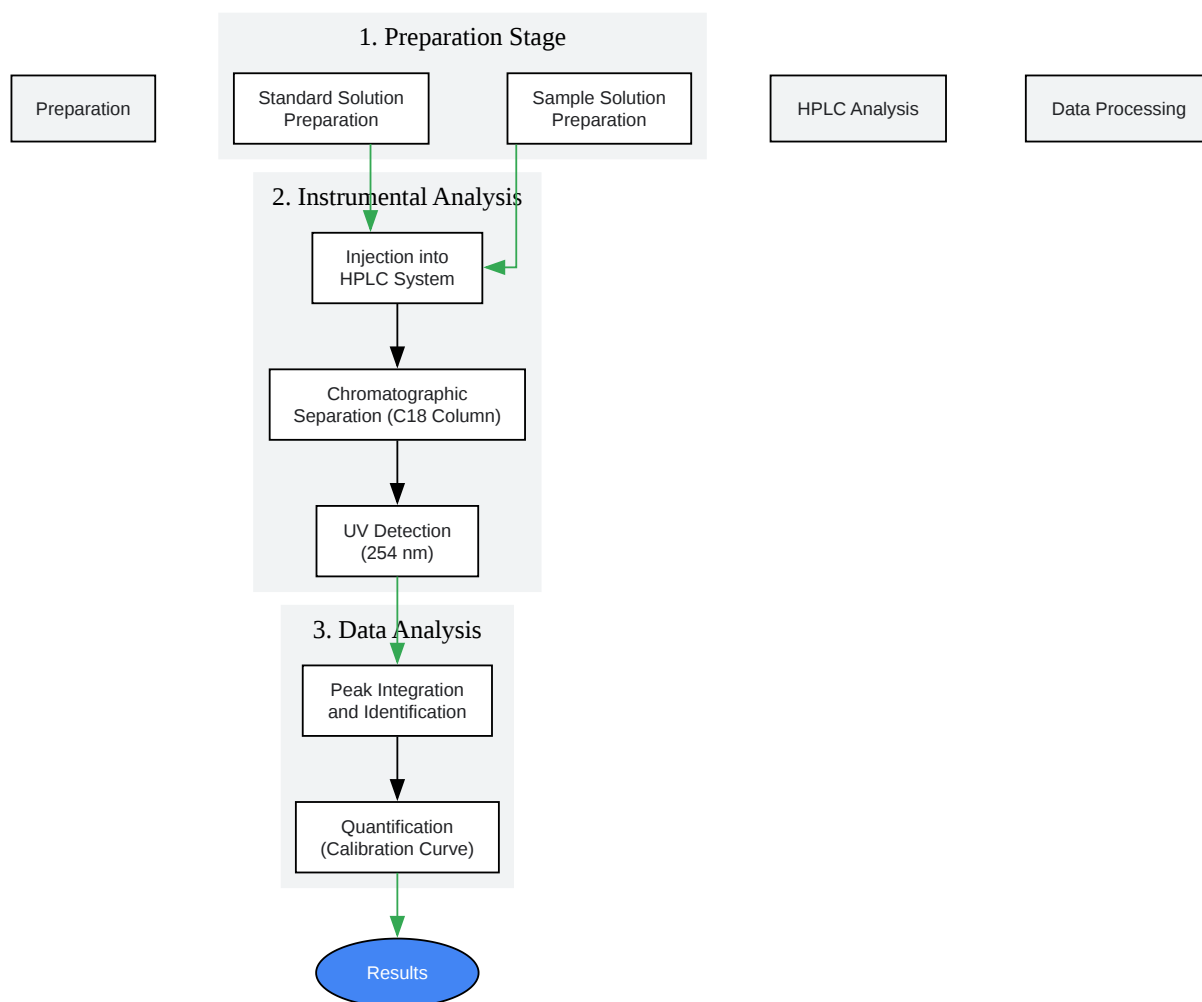
Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the HPLC method for sodium methyl 4-hydroxybenzoate, as reported in various studies.

Parameter	Reported Value	Reference
Linearity Range	0.045 - 0.075 mg/mL	[1]
20.8 - 62.4 µg/mL	[6]	
50 - 600 µg/mL	[2] [5]	
10 - 120 µg/mL	[3]	
Correlation Coefficient (r ²)	> 0.999	[1] [6]
Limit of Detection (LOD)	0.001 mg/mL (3 ppm)	[1]
Limit of Quantification (LOQ)	0.5 µg/mL	[2] [5]
Accuracy (% Recovery)	98.71% – 101.64%	[1]
97%	[2] [5]	
Precision (%RSD)	< 2%	[4]
0.73%	[2] [5]	
Retention Time	~5.34 min	[3] [4]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical method.



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